

# Synthesis of 1,2-Dibromo-1,1,2-trifluoroethane: A Technical Guide

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## Compound of Interest

Compound Name: 1,2-Dibromo-1,1,2-trifluoroethane

Cat. No.: B1585085

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## Abstract

This technical guide provides a comprehensive overview of the synthesis of **1,2-Dibromo-1,1,2-trifluoroethane** ( $\text{C}_2\text{HBr}_2\text{F}_3$ ), a halogenated hydrocarbon of interest in organic synthesis and potentially in the development of novel pharmaceuticals and agrochemicals. This document outlines the primary synthetic routes, detailed proposed experimental protocols, and a compilation of the compound's physical and spectroscopic data. The information is presented to be a valuable resource for chemists and researchers in the field.

## Introduction

**1,2-Dibromo-1,1,2-trifluoroethane**, with the CAS number 354-04-1, is a fluorinated organic compound.<sup>[1]</sup> Its structure, featuring a combination of bromine and fluorine atoms, makes it a potentially useful building block in synthetic chemistry. The presence of both bromine and fluorine atoms allows for selective functionalization, making it an attractive intermediate for the synthesis of more complex molecules. This guide will focus on the most plausible methods for its laboratory-scale synthesis.

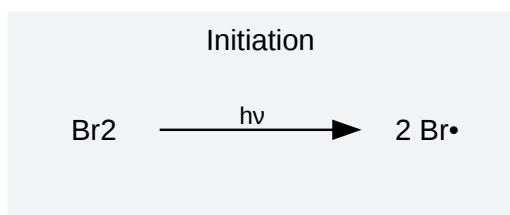
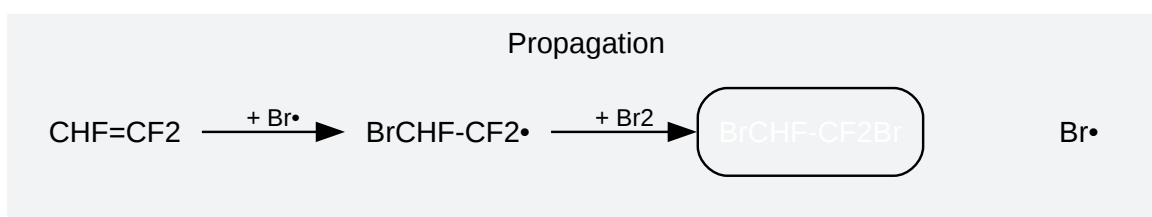
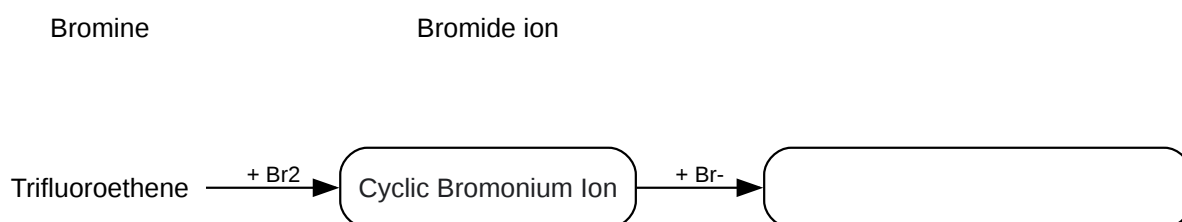
## Synthetic Pathways

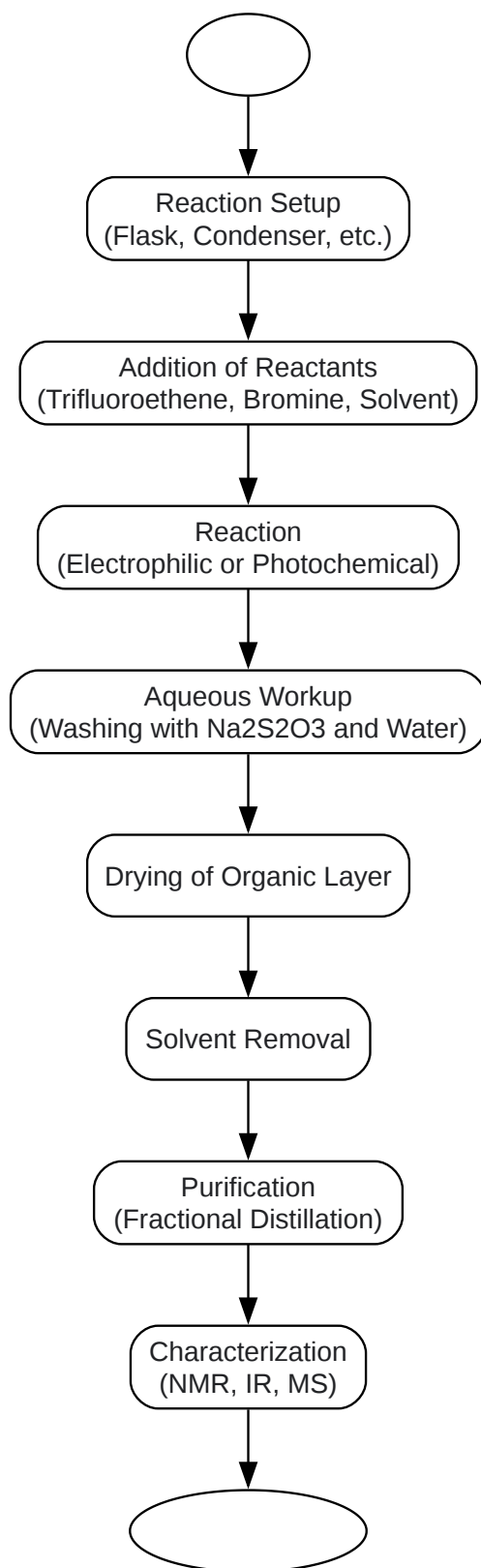
The most direct and logical synthetic route to **1,2-Dibromo-1,1,2-trifluoroethane** is the addition of molecular bromine ( $\text{Br}_2$ ) across the double bond of trifluoroethene ( $\text{CHF}=\text{CF}_2$ ). This

reaction can proceed through two primary mechanisms: electrophilic addition and free-radical addition.

## Electrophilic Addition

The electrophilic addition of bromine to an alkene is a well-established reaction. In this mechanism, the electron-rich double bond of trifluoroethene attacks the bromine molecule, which becomes polarized as it approaches the alkene. This leads to the formation of a cyclic bromonium ion intermediate, which is then attacked by a bromide ion to yield the final product.





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## References

- 1. 1,2-Dibromo-1,1,2-trifluoroethane | C<sub>2</sub>HBr<sub>2</sub>F<sub>3</sub> | CID 78979 - PubChem [pubchem.ncbi.nlm.nih.gov]
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